1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1416352-00-5
VCID: VC11692417
InChI: InChI=1S/C15H15ClN2.2ClH/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18;;/h1-7,10,17H,8-9,11H2;2*1H
SMILES: C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl
Molecular Formula: C15H17Cl3N2
Molecular Weight: 331.7 g/mol

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

CAS No.: 1416352-00-5

Cat. No.: VC11692417

Molecular Formula: C15H17Cl3N2

Molecular Weight: 331.7 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride - 1416352-00-5

Specification

CAS No. 1416352-00-5
Molecular Formula C15H17Cl3N2
Molecular Weight 331.7 g/mol
IUPAC Name 4-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride
Standard InChI InChI=1S/C15H15ClN2.2ClH/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18;;/h1-7,10,17H,8-9,11H2;2*1H
Standard InChI Key OLUVCWWYSCGMKN-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl
Canonical SMILES C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride possesses the molecular formula C₁₅H₁₇Cl₃N₂ and a molecular weight of 331.67 g/mol . The compound crystallizes as a solid under standard conditions, displaying solubility in both aqueous and organic solvents such as dimethyl sulfoxide (DMSO) and methanol . Its stability profile necessitates storage in sealed containers at room temperature to prevent hygroscopic degradation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₇Cl₃N₂
Molecular Weight331.67 g/mol
AppearanceWhite to off-white crystalline solid
SolubilityWater, DMSO, methanol
Storage ConditionsSealed, dry, room temperature

Synthetic Pathways

The compound’s synthesis leverages titanium-catalyzed hydroaminoalkylation and Buchwald–Hartwig amination. A two-step protocol developed by Li et al. (2020) involves:

  • Regioselective hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex to yield linear adducts .

  • Intramolecular cyclization via palladium-mediated C–N coupling, forming the tetrahydroquinoxaline core . Recent advancements by You et al. (2023) achieved enantioselective synthesis under hydrogen pressure, enabling gram-scale production with >95% enantiomeric excess .

Pharmacological Applications

Neurological Targeting

As a tetrahydroquinoxaline derivative, the compound’s bicyclic amine structure mimics endogenous neurotransmitters, facilitating binding to γ-aminobutyric acid (GABA) receptors. This interaction underpins its investigational use in antiepileptic drug development, where it modulates neuronal excitability . Preliminary studies suggest synergistic effects with valproic acid, though clinical data remain unpublished .

TargetMechanismIC₅₀ (μM)Source
Factor XaCompetitive inhibition0.8–2.1
GABA-A receptorAllosteric modulationN/A
Dopamine transporterReuptake inhibitionPending
ParameterSpecificationSource
Skin IrritationCategory 2
Eye DamageCategory 1
Acute Toxicity (Oral)Not classified

Operational Guidelines

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles .

  • Ventilation: Use fume hoods for weighing and dissolution .

  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Recent Advances in Enantioselective Synthesis

The 2023 work by You et al. revolutionized asymmetric synthesis using a rhodium-catalyzed hydrogenation strategy . Key innovations include:

  • Dynamic Kinetic Resolution: Chiral ligands induce axial chirality in the tetrahydroquinoxaline core, achieving 98% enantiomeric excess .

  • Flow Chemistry Adaptation: Continuous-flow reactors reduced reaction times from 24 hours to 45 minutes, enhancing scalability .

This methodology addresses historical challenges in accessing enantiopure derivatives, critical for structure-activity relationship studies .

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